

Application Note: Detecting p-Axl Inhibition by SGI-7079 Using Western Blot

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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B15579336

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Audience: Researchers, scientists, and drug development professionals.

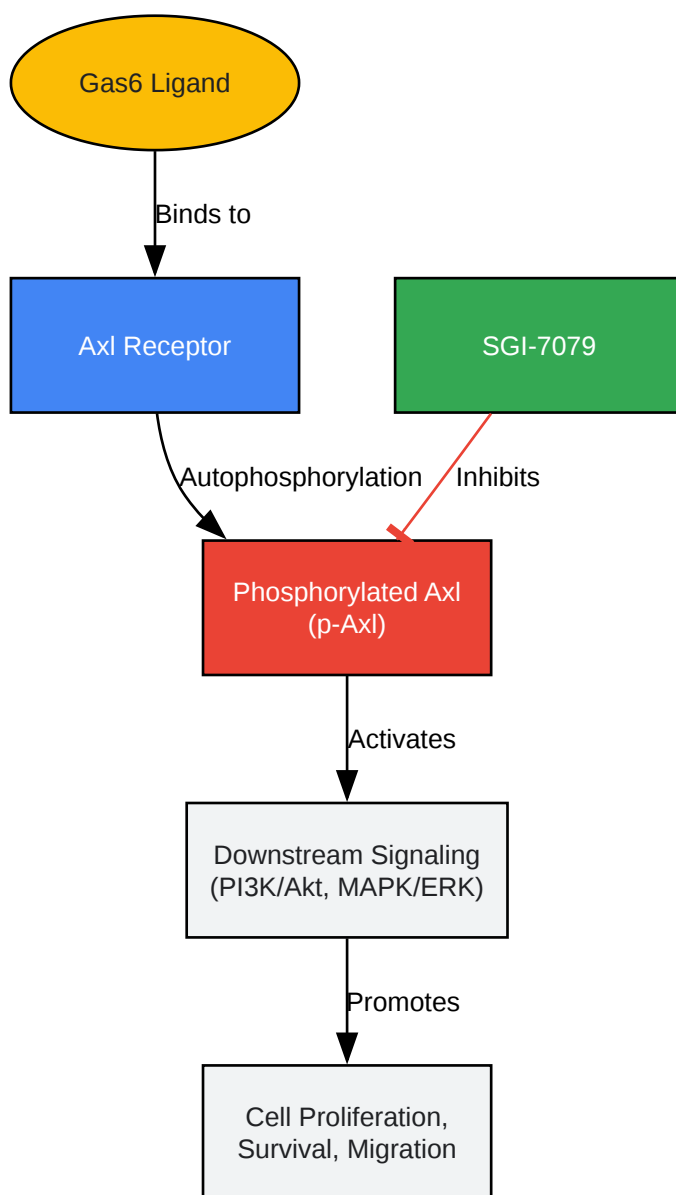
Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.^{[1][2]} Its overexpression and activation are linked to tumorigenesis and drug resistance in numerous cancers.^{[1][2]} The binding of its ligand, growth arrest-specific 6 (Gas6), triggers the dimerization and autophosphorylation of Axl at specific tyrosine residues within its kinase domain, initiating downstream signaling cascades such as the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways.^{[1][2]}

SGI-7079 is a potent and selective, ATP-competitive inhibitor of Axl kinase.^[3] It effectively blocks Gas6-induced Axl phosphorylation, thereby inhibiting downstream signaling and impeding tumor cell proliferation and invasion.^{[3][4]} This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of Axl (p-Axl) in cell lines following treatment with **SGI-7079**.

Axl Signaling Pathway and SGI-7079 Inhibition

The following diagram illustrates the Axl signaling pathway and the mechanism of inhibition by **SGI-7079**.

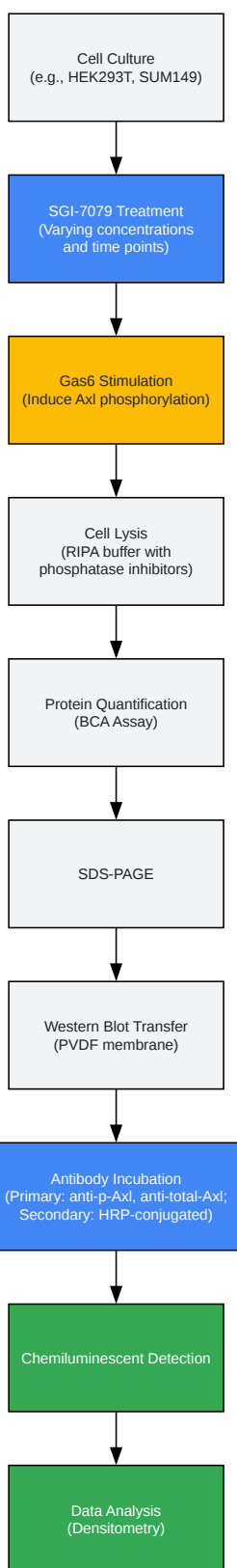


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Axl signaling pathway and **SGI-7079** inhibition.

Experimental Workflow

The diagram below outlines the experimental workflow for assessing the effect of **SGI-7079** on Axl phosphorylation.



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Experimental workflow for p-Axl Western blot.

Quantitative Data Summary

SGI-7079 has been shown to inhibit Axl phosphorylation and activity at nanomolar to micromolar concentrations, depending on the cell line and experimental conditions.

Parameter	Value	Cell Line	Reference
Ki for AXL	5.7 nM	-	[4]
EC50 (inhibition of Gas6-induced p-Axl)	100 nM	HEK293T	[4]
IC50 (in vitro Axl inhibition)	58 nM	-	[4]
Effective Concentration (inhibition of Gas6-induced p-Axl)	1 μ M (for 5 hours)	Breast Cancer Cells	[3]
Effective Concentration (inhibition of Axl activation)	0.03 - 3 μ mol/L (for 10 minutes)	HEK-293	[4] [5]
IC50 (cell proliferation)	0.16 μ M (72 h)	KPL-4 Breast Cancer Cells	[3]
IC50 (cell proliferation)	0.43 μ M (72 h)	SUM149 Breast Cancer Cells	[3]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.

Materials and Reagents

- Cell Line: A cell line known to express Axl (e.g., HEK293T, SUM149, A549).

- **SGI-7079:** Prepare stock solutions in DMSO.[4][5]
- **Gas6 Ligand:** To stimulate Axl phosphorylation.
- **Phosphate-Buffered Saline (PBS):** Ice-cold.
- **RIPA Lysis Buffer:** (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[6] Supplement with protease and phosphatase inhibitors just before use.[7][8]
- **Protein Assay Kit:** BCA or similar.
- **Laemmli Sample Buffer (4X):** Containing a reducing agent like β -mercaptoethanol or DTT.
- **SDS-PAGE Gels:** Appropriate percentage for Axl (~140 kDa).
- **PVDF or Nitrocellulose Membranes.**
- **Transfer Buffer.**
- **Blocking Buffer:** 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- **Primary Antibodies:**
 - Rabbit anti-phospho-Axl (e.g., targeting Tyr702 or Tyr779).
 - Rabbit or mouse anti-total-Axl.
 - Loading control antibody (e.g., anti- β -actin or anti-GAPDH).
- **Secondary Antibody:** HRP-conjugated anti-rabbit or anti-mouse IgG.
- **Enhanced Chemiluminescence (ECL) Substrate.**
- **Imaging System:** For chemiluminescent detection.

Procedure

- Cell Culture and Treatment:

1. Plate cells and grow to 70-80% confluency.
2. Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal levels of receptor phosphorylation.
3. Treat cells with varying concentrations of **SGI-7079** (e.g., 0.03, 0.1, 0.3, 1, 3 μ M) for the desired duration (e.g., 10 minutes to 24 hours).[\[3\]](#)[\[4\]](#) Include a DMSO vehicle control.
4. To induce Axl phosphorylation, stimulate the cells with Gas6 (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before cell lysis.[\[4\]](#)[\[9\]](#)

- Cell Lysis and Protein Quantification:

1. Aspirate the culture medium and wash the cells once with ice-cold PBS.
2. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.[\[7\]](#)[\[8\]](#)
3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
4. Incubate on ice for 30 minutes with occasional vortexing.
5. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[\[7\]](#)
6. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[\[7\]](#)

- SDS-PAGE and Western Blotting:

1. Normalize protein concentrations for all samples and prepare them by adding 4X Laemmli sample buffer.
2. Boil the samples at 95-100°C for 5-10 minutes.
3. Load 20-30 μ g of total protein per lane onto an SDS-PAGE gel.[\[7\]](#)

4. Run the gel until adequate separation of proteins is achieved.
 5. Transfer the proteins to a PVDF membrane. For a large protein like Axl (~140 kDa), consider optimizing the transfer time and voltage.[\[7\]](#)
 6. Confirm successful transfer by staining the membrane with Ponceau S.[\[7\]](#)
- Immunoblotting and Detection:
 1. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 2. Incubate the membrane with the primary anti-phospho-Axl antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
 3. Wash the membrane three times for 5-10 minutes each with TBST.
 4. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 5. Wash the membrane three times for 5-10 minutes each with TBST.
 6. Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[\[10\]](#)
 7. Capture the chemiluminescent signal using an imaging system.
 - Stripping and Reprobing:
 1. To normalize for protein loading, strip the membrane of the phospho-Axl antibody.
 2. Re-probe the membrane with an anti-total-Axl antibody and then a loading control antibody (e.g., β -actin), following the immunoblotting steps above.

Data Analysis

Quantify the band intensities for p-Axl, total Axl, and the loading control using densitometry software. The level of Axl phosphorylation can be determined by normalizing the p-Axl signal to

the total Axl signal. Further normalization to the loading control can account for any variations in protein loading.

Troubleshooting

- No or Weak Signal: Ensure the cell line expresses sufficient Axl. Include a positive control lysate.[7] Check antibody dilutions and incubation times. Confirm efficient protein transfer with Ponceau S staining.[7]
- High Background: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps.
- Non-specific Bands: Ensure the primary antibody is validated for Western blotting. Optimize antibody concentration.
- Multiple Bands for Axl: Axl is a glycoprotein and may appear as a broad band. An unglycosylated form may be visible at a lower molecular weight (~100 kDa).[7]

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References

- 1. mdpi.com [mdpi.com]
- 2. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SGI-7079 | FLT | c-Met/HGFR | c-RET | TAM Receptor | Src | TargetMol [targetmol.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]

- 9. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
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